molecular formula C16H18N2O4S B296390 N-bicyclo[2.2.1]hept-2-yl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

N-bicyclo[2.2.1]hept-2-yl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Cat. No.: B296390
M. Wt: 334.4 g/mol
InChI Key: BCBJZCOPAMTHRP-UHFFFAOYSA-N
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Description

N-bicyclo[221]hept-2-yl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a complex organic compound that features a bicyclic heptane ring system and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-bicyclo[2.2.1]hept-2-yl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide typically involves multiple steps:

    Formation of the bicyclo[2.2.1]heptane ring: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the benzothiazole moiety: This step involves the synthesis of 1,1,3-trioxo-1,2-benzothiazole, which can be prepared from o-aminothiophenol and phosgene.

    Coupling of the two fragments: The final step involves the coupling of the bicyclo[2.2.1]heptane ring with the benzothiazole moiety through an acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-bicyclo[2.2.1]hept-2-yl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-bicyclo[22

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its potential as a drug candidate.

    Medicine: If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, and modulating their activity. The pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    N-bicyclo[2.2.1]hept-2-yl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide: can be compared to other compounds with similar structural features, such as other bicyclic compounds or benzothiazole derivatives.

Uniqueness

  • The unique combination of the bicyclo[2.2.1]heptane ring and the benzothiazole moiety in this compound may confer unique chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

N-(3-bicyclo[2.2.1]heptanyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C16H18N2O4S/c19-15(17-13-8-10-5-6-11(13)7-10)9-18-16(20)12-3-1-2-4-14(12)23(18,21)22/h1-4,10-11,13H,5-9H2,(H,17,19)

InChI Key

BCBJZCOPAMTHRP-UHFFFAOYSA-N

SMILES

C1CC2CC1CC2NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O

Canonical SMILES

C1CC2CC1CC2NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O

Origin of Product

United States

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